2-(Quinolin-8-yl)ethan-1-amine dihydrochloride 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1311314-78-9
VCID: VC6704106
InChI: InChI=1S/C11H12N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1-5,8H,6-7,12H2;2*1H
SMILES: C1=CC2=C(C(=C1)CCN)N=CC=C2.Cl.Cl
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.15

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride

CAS No.: 1311314-78-9

Cat. No.: VC6704106

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.15

* For research use only. Not for human or veterinary use.

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride - 1311314-78-9

Specification

CAS No. 1311314-78-9
Molecular Formula C11H14Cl2N2
Molecular Weight 245.15
IUPAC Name 2-quinolin-8-ylethanamine;dihydrochloride
Standard InChI InChI=1S/C11H12N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1-5,8H,6-7,12H2;2*1H
Standard InChI Key QYYHSJGKUFYOGE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)CCN)N=CC=C2.Cl.Cl

Introduction

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of approximately 245.14 g/mol . It is a dihydrochloride salt of the parent compound 2-(quinolin-8-yl)ethan-1-amine, which has a PubChem CID of 16227652 . This compound is of interest in various fields due to its unique structure and potential biological activities.

Safety and Hazards

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride is classified under the Globally Harmonized System (GHS) with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Synthesis Methods

The synthesis of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride typically involves organic synthesis techniques. While specific methods are not detailed in the available literature, common reagents and conditions for similar compounds include oxidation and reduction reactions using reagents like potassium permanganate and lithium aluminum hydride.

Applications

This compound serves as a versatile scaffold in organic synthesis and biochemical research. Its applications span various fields, including medicinal chemistry, where it is studied for its potential biological activities and interactions with enzymes and receptors.

Research Findings

Research on 2-(quinolin-8-yl)ethan-1-amine dihydrochloride is limited, but its structural similarity to other quinoline derivatives suggests potential biological activities. Studies on related compounds have shown promise in inhibiting specific enzymes and receptors, influencing cellular signaling pathways.

Related Compounds

Several compounds share structural similarities with 2-(quinolin-8-yl)ethan-1-amine dihydrochloride:

Compound NameStructural Features
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochlorideContains an isoquinoline moiety instead of quinoline
2-(Quinolin-2-yl)ethan-1-amine dihydrochlorideVariation in the position of the quinoline substitution
2-(Isoquinolin-5-yl)ethan-1-amine dihydrochlorideDifferent substitution on the isoquinoline ring

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